3-Cyclopropylbenzo[d]isoxazol-6-amine
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Overview
Description
3-Cyclopropylbenzo[d]isoxazol-6-amine is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbenzo[d]isoxazol-6-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly methods. These methods focus on high yield, regioselectivity, and the use of readily available starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylbenzo[d]isoxazol-6-amine undergoes various chemical reactions, including:
Oxidation: Conversion to oximes or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Introduction of different substituents on the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Hydrogenation using palladium on carbon (Pd/C).
Substitution: Use of electrophiles and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
3-Cyclopropylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 3-Cyclopropyl-1,2-benzoxazol-6-amine
- 5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives
- 3,5-Disubstituted isoxazoles
Uniqueness: 3-Cyclopropylbenzo[d]isoxazol-6-amine stands out due to its unique cyclopropyl group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other isoxazole derivatives and contributes to its potential as a versatile compound in drug discovery .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-cyclopropyl-1,2-benzoxazol-6-amine |
InChI |
InChI=1S/C10H10N2O/c11-7-3-4-8-9(5-7)13-12-10(8)6-1-2-6/h3-6H,1-2,11H2 |
InChI Key |
FGBBTEZHPWLXNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C=CC(=C3)N |
Origin of Product |
United States |
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